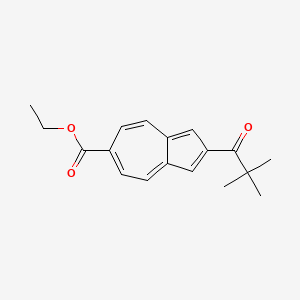
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate is a chemical compound that belongs to the class of azulene derivatives Azulene is an aromatic hydrocarbon known for its unique structure and vibrant blue color
Méthodes De Préparation
The synthesis of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be achieved through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis. Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, azulene derivatives are known for their anti-inflammatory, antibacterial, and antiallergic properties . Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate may also be used in the development of optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by modulating inflammatory pathways or interacting with bacterial cell membranes to exert antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate can be compared to other azulene derivatives, such as guaiazulene and chamazulene. While all these compounds share the azulene core structure, they differ in their substituents and, consequently, their properties and applications. For example, guaiazulene is known for its anti-inflammatory properties and is used in various cosmetic products, while chamazulene has been studied for its potential anti-cancer properties .
Conclusion
This compound is a versatile compound with a range of applications in medicinal chemistry, materials science, and other fields. Its unique structure and properties make it a valuable subject of study for researchers looking to develop new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
869957-30-2 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
ethyl 2-(2,2-dimethylpropanoyl)azulene-6-carboxylate |
InChI |
InChI=1S/C18H20O3/c1-5-21-17(20)12-6-8-13-10-15(11-14(13)9-7-12)16(19)18(2,3)4/h6-11H,5H2,1-4H3 |
Clé InChI |
HDIZUXFECPYSJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C2C=C(C=C2C=C1)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


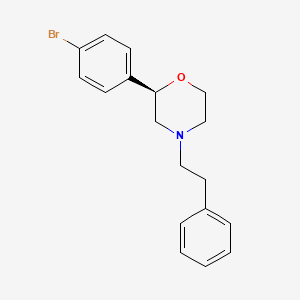
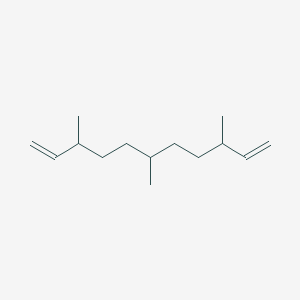
silane](/img/structure/B14180491.png)
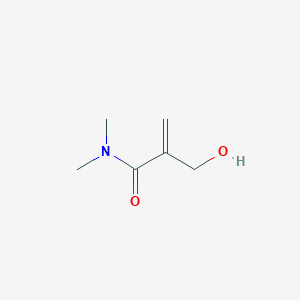
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
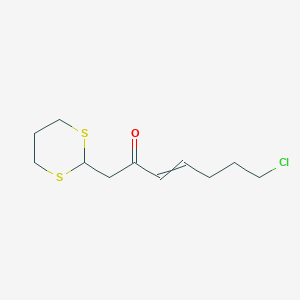
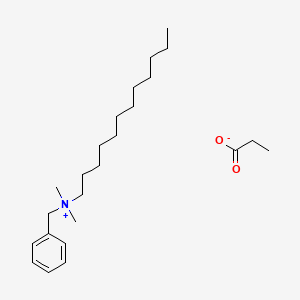

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
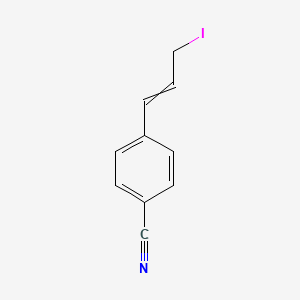
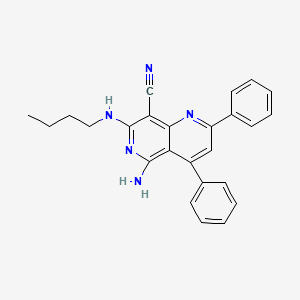
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
